3,6-Dihydro-2H-[1,4]dioxino[2,3-f]indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-11-8-6-10-9(5-7(1)8)12-3-4-13-10/h1-2,5-6,11H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKISDDUZHNOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C=CNC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,6 Dihydro 2h 1 2 Dioxino 2,3 F Indole and Its Precursors
Strategies for the Construction of the Dihydrodioxine Ring System Fused to the Indole (B1671886) Core
The assembly of the 3,6-dihydro-2H- rsc.orgwikipedia.orgdioxino[2,3-f]indole framework can be approached from two primary retrosynthetic directions: forming the dihydrodioxine ring onto a pre-existing indole core or, conversely, constructing the indole moiety on a system already containing the dihydrodioxine ring.
Cyclization Reactions forrsc.orgwikipedia.orgDioxino Annulation
The most direct strategy for forming the dihydrodioxine ring involves the cyclization of a suitably functionalized indole precursor, specifically one containing vicinal hydroxyl groups on the 5- and 6-positions of the indole ring. The key precursor for this approach is 5,6-dihydroxyindole (B162784).
The synthesis of 5,6-dihydroxyindole can be accomplished via several routes, often involving the catalytic reductive cyclization of a dinitrostyrene derivative. For instance, 4,5-dihydroxy-2,β-dinitrostyrene can be subjected to catalytic hydrogenation using a palladium, platinum, or rhodium catalyst to yield 5,6-dihydroxyindole in a single step. google.com Alternatively, multi-step syntheses starting from compounds like veratric aldehyde can produce 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which can be used directly or decarboxylated. nih.gov
With the 5,6-dihydroxyindole precursor in hand, the construction of the dihydrodioxine ring is typically achieved via a double etherification reaction. The Williamson ether synthesis is a classic and highly effective method for this transformation. wikipedia.orgtaylorandfrancis.com This reaction involves the deprotonation of the two hydroxyl groups with a suitable base to form a di-alkoxide, which then acts as a nucleophile in a reaction with a 1,2-dielectrophilic reagent, such as 1,2-dibromoethane or 1,2-dichloroethane. wikipedia.org The reaction proceeds via an SN2 mechanism, resulting in the formation of the six-membered dihydrodioxine ring fused to the indole core. wikipedia.org
Table 1: Proposed Williamson Ether Synthesis for Dihydrodioxine Ring Annulation
| Indole Precursor | Reagent | Base | Solvent | Expected Product |
| 5,6-Dihydroxyindole | 1,2-Dibromoethane | K₂CO₃ | DMF | 3,6-Dihydro-2H- rsc.orgwikipedia.orgdioxino[2,3-f]indole |
| 5,6-Dihydroxyindole-2-carboxylic acid ethyl ester | 1,2-Dichloroethane | NaH | THF | 8-(Ethoxycarbonyl)-3,6-dihydro-2H- rsc.orgwikipedia.orgdioxino[2,3-f]indole |
| N-Methyl-5,6-dihydroxyindole | 1,2-Ethanediol ditosylate | NaOH | DMSO | 5-Methyl-3,6-dihydro-2H- rsc.orgwikipedia.orgdioxino[2,3-f]indole |
Formation of the Indole Moiety within the Fused System
An alternative approach involves constructing the indole ring onto a pre-existing 1,4-benzodioxane framework. This strategy leverages well-established indole synthesis reactions, such as the Fischer indole synthesis. nih.govorganic-chemistry.org
The synthesis would commence with a functionalized 2,3-dihydrobenzo[b] rsc.orgwikipedia.orgdioxine. A typical sequence involves the nitration of the benzodioxane ring, followed by reduction of the nitro group to an amine, yielding an aminobenzodioxane derivative. This amine can then be converted into a hydrazine (B178648) derivative, the key substrate for the Fischer indole synthesis. The resulting hydrazine is then condensed with a suitable ketone or aldehyde in the presence of an acid catalyst (Brønsted or Lewis acid) and heated, which induces a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and aromatization to afford the final fused indole ring system. organic-chemistry.org
This method offers versatility, as the choice of the ketone or aldehyde component in the Fischer synthesis allows for the introduction of various substituents onto the 2- and 3-positions of the newly formed indole ring.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, convergent step from three or more starting materials. nih.govjmchemsci.com This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. nih.gov
While no specific MCR has been reported for 3,6-dihydro-2H- rsc.orgwikipedia.orgdioxino[2,3-f]indole, a hypothetical strategy can be designed based on known MCRs for indole synthesis. One plausible approach would be a variation of the Povarov reaction, an inverse electron-demand aza-Diels–Alder reaction used to create quinoline derivatives, which can be adapted for indole-fused systems. nih.gov
A potential MCR could involve the reaction of an aminobenzodioxane derivative, an aldehyde, and an alkene or alkyne dienophile. Under Lewis or Brønsted acid catalysis, these components could assemble in a domino fashion to construct the fused heterocyclic system. Such reactions are prized for their ability to rapidly generate molecular diversity from simple, readily available starting materials. nih.gov
Novel Synthetic Routes and Catalyst Development
Modern organic synthesis places a strong emphasis on the development of more sustainable and efficient catalytic systems and reaction conditions.
Metal-Free Catalysis in 3,6-Dihydro-2H-rsc.orgwikipedia.orgdioxino[2,3-f]indole Synthesis
The development of metal-free catalytic systems is a significant goal in green chemistry, aiming to avoid the cost, toxicity, and environmental impact associated with many transition metals. nih.govnih.gov The synthesis of the 3,6-dihydro-2H- rsc.orgwikipedia.orgdioxino[2,3-f]indole scaffold can be readily adapted to proceed under entirely metal-free conditions.
The key step of dihydrodioxine ring formation via the Williamson ether synthesis is inherently metal-free, typically employing common bases such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). wikipedia.org Similarly, the formation of the indole ring using the Fischer indole synthesis is classically performed with Brønsted acid catalysts like polyphosphoric acid (PPA), hydrochloric acid (HCl), or Lewis acids like zinc chloride (ZnCl₂), all of which are metal-free options. nih.govorganic-chemistry.org
Furthermore, modern metal-free methods for indole synthesis, such as electrophilic cyclizations promoted by iodine or base-promoted annulations of alkynes, could also be adapted for the construction of the indole moiety within the fused system. chim.it For example, an appropriately substituted aminobenzodioxane could be converted into an ortho-alkynylaniline derivative, which can then undergo intramolecular cyclization under basic, metal-free conditions to form the indole ring. chim.it
Microwave-Assisted Synthesis Techniques for Dihydrodioxinoindole Frameworks
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. nih.govscispace.com By utilizing microwave irradiation, which causes efficient and rapid heating of polar molecules through dielectric heating, reaction times can be dramatically reduced from hours to minutes. scispace.comnih.gov This often leads to higher product yields and improved purity by minimizing the formation of side products. youtube.com
Many of the key reactions involved in the synthesis of the dihydrodioxinoindole framework are well-suited for microwave assistance. Classical indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions, have all been successfully accelerated using microwave irradiation. nih.gov Palladium-catalyzed cyclizations, which can also be used to form indole rings, are frequently performed under microwave conditions to improve efficiency. mdpi.com The Williamson ether synthesis can also benefit from microwave heating, leading to faster reaction rates and cleaner conversions.
The application of MAOS to the synthesis of 3,6-dihydro-2H- rsc.orgwikipedia.orgdioxino[2,3-f]indole would offer significant advantages over conventional heating methods, enabling more rapid and efficient access to this heterocyclic scaffold.
Table 2: Comparison of Conventional vs. Microwave-Assisted Conditions for Key Synthetic Steps
| Reaction Step | Conventional Conditions | Microwave-Assisted Conditions | Advantage of MAOS |
| Dihydrodioxine Annulation (Williamson Ether Synthesis) | Reflux in DMF, 8-12 hours | 150 °C in DMSO, 10-20 minutes | Drastic reduction in reaction time |
| Indole Formation (Fischer Synthesis) | Reflux in acid, 4-24 hours | 180 °C in acetic acid, 5-15 minutes | Increased yield, reduced side products |
Solvent-Free and Green Chemistry Methodologies
The development of environmentally benign synthetic protocols is a central theme in modern organic chemistry. For the synthesis of complex heterocyclic systems like 3,6-Dihydro-2H- nih.govnih.govdioxino[2,3-f]indole, green chemistry principles can be applied to minimize waste and avoid hazardous materials. nih.gov Methodologies that operate under solvent-free (neat) conditions or in green solvents like aqueous ethanol are highly desirable. nih.govacs.org For instance, multicomponent reactions (MCRs) performed in an ethanol/water mixture have been successfully used to construct related dioxino-fused quinoline systems, offering high atom economy and simplified workup procedures. acs.org
Catalysis is a cornerstone of green synthesis. The use of recyclable catalysts, such as Indium(III) triflate (In(OTf)₃), has been shown to be effective in the synthesis of other substituted indoles, with the catalyst maintaining high efficiency over several cycles. nih.gov Furthermore, biocatalytic methods, such as enzymatic halogenation, represent a highly attractive green alternative to traditional chemical methods. nih.gov These enzymatic reactions are conducted in aqueous media at ambient temperatures, aligning with the principles of safer and less hazardous chemical synthesis. nih.gov Such approaches could foreseeably be adapted for the synthesis or functionalization of the 3,6-Dihydro-2H- nih.govnih.govdioxino[2,3-f]indole scaffold.
Regioselective and Stereoselective Synthesis of 3,6-Dihydro-2H-nih.govnih.govdioxino[2,3-f]indole Isomers
The specific arrangement of the fused rings in 3,6-Dihydro-2H- nih.govnih.govdioxino[2,3-f]indole necessitates precise control over regioselectivity during its synthesis. The construction of the indole core fused to the 1,4-dioxine ring can be approached through various classical indole syntheses, where the choice of precursors is critical to achieving the desired [f] fusion.
Regioselectivity can often be dictated by the catalyst employed. In the synthesis of other complex indole-based systems, switching the catalyst has been shown to completely alter the position of ring closure, leading to different constitutional isomers. beilstein-journals.org For example, intramolecular cyclization reactions to form fused indole rings can proceed with high regioselectivity, targeting a specific position on the indole nucleus based on the electronic and steric properties of the substrate and the nature of the catalytic system. beilstein-journals.org One plausible pathway involves a Michael-type addition followed by a regioselective intramolecular cyclization-dehydration sequence to furnish the final fused product. beilstein-journals.org These principles highlight the importance of careful reaction design to selectively synthesize the 3,6-Dihydro-2H- nih.govnih.govdioxino[2,3-f]indole isomer over other possibilities.
Derivatization Strategies for 3,6-Dihydro-2H-nih.govnih.govdioxino[2,3-f]indole
The indole nitrogen of the 3,6-Dihydro-2H- nih.govnih.govdioxino[2,3-f]indole scaffold possesses a slightly acidic proton and can be readily functionalized. researchgate.net N-alkylation is a common strategy to introduce a variety of substituents, which can modulate the compound's physicochemical properties. Sustainable methods, such as the borrowing-hydrogen methodology using iron catalysts, allow for the N-alkylation of indoles and indolines with alcohols, producing water as the only byproduct. nih.gov Alternatively, classical N-alkylation can be achieved by treating the indole with a base like sodium hydride (NaH) to generate the corresponding anion, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide). mdpi.com A similar approach can be used for N-acylation or N-sulfonylation (e.g., with tosyl chloride). mdpi.com
| Indole Substrate | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Indoline | Benzyl alcohol, Fe-1 catalyst, K₂CO₃, TFE | N-benzylindoline | 99% | nih.gov |
| 3-Bromo-2-CF₃-indole | NaH, MeI, DMF | 3-Bromo-1-methyl-2-CF₃-indole | 95% | mdpi.com |
| 3-Chloro-2-CF₃-indole | NaH, BnBr, DMF | 1-Benzyl-3-chloro-2-CF₃-indole | 94% | mdpi.com |
| 2-CF₃-indole | NaH, TsCl, DMF | 1-Tosyl-2-CF₃-indole | 98% | mdpi.com |
This table presents illustrative examples of N-functionalization on various indole cores.
Electrophilic aromatic substitution (SEAr) is a hallmark reaction of indoles, owing to the high electron density of the heterocyclic ring system. ic.ac.uk For the indole scaffold, substitution typically occurs preferentially at the C3-position. researchgate.net However, in 3,6-Dihydro-2H- nih.govnih.govdioxino[2,3-f]indole, the C2 and C3 positions are part of the fused ring structure. Therefore, electrophilic attack is expected to occur on the benzenoid portion of the indole nucleus (C4 and C7 positions) or the electron-rich dioxine ring. The powerful activating effect of the indole nitrogen generally directs substitution to the C4 and C7 positions.
Common SEAr reactions include Friedel-Crafts alkylation and acylation, nitration, sulfonation, and halogenation. wikipedia.org For example, Friedel-Crafts alkylation, which forms new carbon-carbon bonds, can be catalyzed by Lewis acids like AlCl₃. wikipedia.orgsemanticscholar.org The precise location of substitution on the 3,6-Dihydro-2H- nih.govnih.govdioxino[2,3-f]indole backbone would depend on the specific electrophile and reaction conditions used, with the outcome being a balance of electronic and steric effects. uci.edu
| Reaction Type | Substrate | Reagents | Major Product | Reference |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Indole | Celastrol, AlCl₃·6H₂O | C7-alkylated indole derivative | semanticscholar.org |
| Halogenation (Bromination) | 2-CF₃-indole | N-Bromosuccinimide (NBS) | 3-Bromo-2-CF₃-indole | mdpi.com |
| Halogenation (Iodination) | 2-CF₃-indole | I₂, HIO₃ | 3-Iodo-2-CF₃-indole | mdpi.com |
This table provides examples of electrophilic aromatic substitution reactions on the indole ring.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and have been extensively applied to functionalize indoles. researchgate.net These reactions typically require a halogenated precursor, which can be prepared as described in the following section. Common transformations include the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Heck (using alkenes) reactions. mdpi.comuni-rostock.de
These methods allow for the introduction of aryl, heteroaryl, alkynyl, and vinyl groups onto the indole framework with high efficiency and functional group tolerance. mdpi.comorgsyn.org For 3,6-Dihydro-2H- nih.govnih.govdioxino[2,3-f]indole, a halogen atom could be installed at the C4 or C7 positions, which would then serve as a handle for subsequent palladium-catalyzed cross-coupling to introduce diverse substituents and build molecular complexity. nih.gov
| Reaction | Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki | 1-Benzyl-3-iodo-2-CF₃-indole | Phenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | 1-Benzyl-3-phenyl-2-CF₃-indole | 98% | mdpi.com |
| Sonogashira | 1-Methyl-3-iodo-2-CF₃-indole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-Methyl-3-(phenylethynyl)-2-CF₃-indole | 98% | mdpi.com |
| Heck (Oxidative) | N-methylindole | Ethyl acrylate | Pd(OAc)₂, Cu(OAc)₂ | (E)-ethyl 3-(1-methyl-1H-indol-3-yl)acrylate | - | beilstein-journals.org |
This table showcases examples of palladium-catalyzed cross-coupling reactions on halogenated indole substrates.
The introduction of specific functional groups such as halogens, alkoxy moieties, and trifluoromethyl groups can significantly influence the biological and material properties of a molecule.
Halogenation: Halogens can be introduced onto the aromatic rings of 3,6-Dihydro-2H- nih.govnih.govdioxino[2,3-f]indole via electrophilic halogenation. Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and molecular iodine are commonly used for this purpose. mdpi.com The regioselectivity of the halogenation would be directed by the activating nature of the fused pyrrole (B145914) and dioxine rings. As mentioned, enzymatic halogenation offers a green chemistry approach to this transformation. nih.gov
Alkoxylation: While direct electrophilic alkoxylation is uncommon, alkoxy groups can be installed via nucleophilic aromatic substitution on a pre-halogenated indole. This often requires transition metal catalysis, for example, with copper.
Trifluoromethylation: The trifluoromethyl (CF₃) group is a valuable substituent in medicinal chemistry. The introduction of a CF₃ group onto a heterocyclic scaffold can be achieved through various methods. For instance, radical trifluoromethylation using reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent) in the presence of an oxidant has been used to synthesize trifluoromethylated indoles. researchgate.net Such strategies could be adapted to introduce a CF₃ group onto the aromatic core of 3,6-Dihydro-2H- nih.govnih.govdioxino[2,3-f]indole.
Strategies for Introducing Spiro Centers adjacent to the Dihydrodioxine or Indole Rings
The introduction of spiro centers into heterocyclic frameworks is a significant strategy in medicinal chemistry for exploring three-dimensional chemical space and developing novel therapeutic agents. Spirocyclic compounds often exhibit enhanced biological activity and improved physicochemical properties compared to their planar counterparts. This section explores potential synthetic strategies for introducing spiro centers adjacent to the dihydrodioxine or indole rings of the core structure, 3,6-dihydro-2H- rsc.orgnih.govdioxino[2,3-f]indole. While direct spirocyclization of this specific tricycle has not been extensively reported, methodologies applied to analogous indole and dioxane systems can be adapted to achieve this synthetic goal.
The C2 and C3 positions of the indole nucleus are common sites for spirocyclization due to the reactivity of the indole ring. Several established methods for the synthesis of spiroindolines and spirooxindoles could potentially be applied to derivatives of 3,6-dihydro-2H- rsc.orgnih.govdioxino[2,3-f]indole.
One plausible approach involves the use of a precursor such as 3,6-dihydro-2H- rsc.orgnih.govdioxino[2,3-f]indolin-2-one, which can be synthesized from the parent indole. This oxindole derivative can then undergo various reactions to install a spiro center at the C3 position.
Multi-component Reactions (MCRs):
Multi-component reactions are efficient for building molecular complexity in a single step. A one-pot, three-component reaction of an arylamine, an isatin derivative (in this case, the dioxino[2,3-f]indolin-2,3-dione), and a suitable third component like cyclopentane-1,3-dione could yield novel spiro[dihydropyridine-oxindole] derivatives beilstein-journals.org.
1,3-Dipolar Cycloaddition:
The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a powerful tool for the construction of spiro-pyrrolidinyl-oxindoles. The azomethine ylide can be generated in situ from the corresponding isatin derivative and an amino acid. This methodology offers high diastereoselectivity and is environmentally friendly rsc.org.
Michael Addition:
The Michael addition of active methylene (B1212753) compounds to 3-dicyanomethylene-2H- rsc.orgnih.govdioxino[2,3-f]indol-2-one, followed by cyclization, could provide access to spiro[indole-pyrrolidine] derivatives. This approach has been successful in the synthesis of other spiro-indole systems under aqueous and mechanochemical conditions nih.gov.
Interactive Data Table: Proposed Strategies for Spirocyclization at the Indole C3 Position
| Precursor | Reaction Type | Reagents | Potential Spiro Product |
| 3,6-Dihydro-2H- rsc.orgnih.govdioxino[2,3-f]indolin-2,3-dione | Multi-component Reaction | Arylamine, Cyclopentane-1,3-dione | Spiro[ rsc.orgnih.govdioxino[2,3-f]indole-3,4'-dihydropyridine] derivative |
| 3,6-Dihydro-2H- rsc.orgnih.govdioxino[2,3-f]indolin-2,3-dione | 1,3-Dipolar Cycloaddition | Sarcosine, (E)-Chalcone | Spiro[ rsc.orgnih.govdioxino[2,3-f]indole-3,2'-pyrrolidine] derivative |
| 3-Dicyanomethylene-2H- rsc.orgnih.govdioxino[2,3-f]indol-2-one | Michael Addition/Cyclization | Isothiocyanate derivative | Spiro[ rsc.orgnih.govdioxino[2,3-f]indole-3,2'-pyrrolidine]-dicarbonitrile derivative |
Introducing a spiro center adjacent to the dihydrodioxine ring presents a different synthetic challenge. A potential strategy would involve the construction of the spiro-dioxane ring onto a pre-functionalized indole precursor.
From Dihydroxyindole Precursors:
A plausible route starts with a 6,7-dihydroxyindole derivative. The synthesis of spiro-1,4-dioxanes has been achieved through the reaction of epoxides with diols. In this context, a suitably substituted dihydroxyindole could be reacted with a diepoxide or a dihalide under basic conditions to form the spiro-dioxane ring. The diastereoselectivity of such cyclizations can often be controlled by the reaction conditions and the nature of the starting materials.
Another approach could involve the intramolecular cyclization of a precursor bearing both a diol and a suitable leaving group.
Interactive Data Table: Proposed Strategy for Spirocyclization adjacent to the Dihydrodioxine Ring
| Precursor | Reaction Type | Reagents | Potential Spiro Product |
| 6,7-Dihydroxy-2,3-dihydro-1H-indole | Williamson Ether Synthesis | 1,1-Bis(bromomethyl)cyclohexane, Strong Base | Spiro[cyclohexane-1,2'- rsc.orgnih.govdioxino[2,3-f]indole] derivative |
| 5-(2,3-Epoxypropoxy)-6-hydroxy-2,3-dihydro-1H-indole | Intramolecular Cyclization | Base | Spiro[ rsc.orgnih.govdioxino[2,3-f]indole-2,2'-oxirane] derivative |
It is important to note that the proposed strategies are based on established methodologies for related heterocyclic systems and would require experimental validation and optimization for the specific synthesis of spiro derivatives of 3,6-dihydro-2H- rsc.orgnih.govdioxino[2,3-f]indole. The reactivity of the starting materials and the potential for side reactions would need to be carefully considered in the development of these synthetic routes.
Advanced Spectroscopic and Structural Characterization of 3,6 Dihydro 2h 1 2 Dioxino 2,3 F Indole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through a suite of 1D and 2D experiments, it is possible to map out the complete atomic connectivity and infer detailed conformational and dynamic properties.
One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum of the 3,6-dihydro-2H- unife.itsdsu.edudioxino[2,3-f]indole scaffold is expected to show distinct signals for the indole (B1671886) and dihydrodioxino moieties. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (> 8.0 ppm), the precise location of which is sensitive to solvent and concentration. clockss.org The aromatic protons on the indole ring (H-4 and H-7) would appear as doublets in the aromatic region (approx. 6.5-7.5 ppm). The four protons of the dihydrodioxino ring are expected to appear as a complex multiplet in the aliphatic region (approx. 4.0-4.5 ppm), reflecting their diastereotopic nature.
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For the parent 3,6-dihydro-2H- unife.itsdsu.edudioxino[2,3-f]indole, distinct signals would be observed for the eight aromatic/vinylic carbons of the indole core and the two aliphatic carbons of the dioxino ring. The chemical shifts can be predicted based on data from parent indole and 1,4-benzodioxan systems. clockss.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 3,6-Dihydro-2H- unife.itsdsu.edudioxino[2,3-f]indole Scaffold Note: Data are estimated based on analogous indole and benzodioxan structures. Actual values will vary with substitution and solvent.
¹⁵N NMR: The use of ¹⁵N NMR, often through indirect detection methods like HMBC, can provide valuable structural information. For [¹⁵N]-labeled indole, the nitrogen chemical shift is a sensitive probe of the electronic environment. researchgate.netbohrium.com For the 3,6-dihydro-2H- unife.itsdsu.edudioxino[2,3-f]indole system, the ¹⁵N chemical shift would confirm the nature of the nitrogen atom within the heterocyclic core.
¹⁹F NMR: For fluorinated derivatives, ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent probe for structural and environmental changes. nih.gov The chemical shift of a fluorine substituent on the indole ring is indicative of its position. For instance, syntheses of specifically fluorinated indoles have been developed for use in protein NMR, demonstrating the utility of ¹⁹F as a reporter. rsc.orgresearchgate.net The coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides further structural constraints. rsc.orgmdpi.com
Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by correlating different nuclei through bonds or through space. science.govyoutube.comepfl.ch
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.edu In 3,6-dihydro-2H- unife.itsdsu.edudioxino[2,3-f]indole derivatives, COSY would reveal correlations between the adjacent aromatic protons (e.g., H-4 and H-5 if unsubstituted) and within the spin systems of the dihydrodioxino ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.edu It allows for the unambiguous assignment of carbon signals for all protonated carbons, such as C4, C7, and the methylene (B1212753) carbons of the dioxino ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduprinceton.edu This is arguably the most critical experiment for this class of compounds, as it connects the structural fragments. Key correlations would include those between the dioxino ring protons and the indole carbons (C-4a, C-5a), and between the indole NH proton and adjacent carbons (e.g., C-7a, C-8, C-9), thereby confirming the fusion of the two ring systems.
The dihydrodioxino ring is not planar and can exist in various conformations, such as chair, boat, or twist-boat, which may interconvert on the NMR timescale. Variable-temperature (VT) NMR studies can provide insight into these dynamic processes. d-nb.infonih.gov By recording NMR spectra at different temperatures, it is possible to slow down or speed up these conformational exchanges. researchgate.netvnu.edu.vn At low temperatures, exchange may be slow enough to observe separate signals for protons in different conformational environments (e.g., axial and equatorial protons in a chair conformation). researchgate.net Analysis of the changes in the spectra with temperature can provide thermodynamic and kinetic parameters for the conformational interchange. nih.gov
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns. researchgate.net
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). rsc.orgmdpi.com This accuracy allows for the determination of the unique elemental formula of the parent ion, as very few combinations of atoms will have the same exact mass. For a derivative of 3,6-dihydro-2H- unife.itsdsu.edudioxino[2,3-f]indole, HRMS would be used to confirm its molecular formula, providing strong evidence for a successful synthesis. The parent compound, C₁₀H₉NO₂, has a calculated exact mass of 175.0633 g/mol . cymitquimica.com
Fragmentation Pathway Analysis
The analysis of fragment ions produced in the mass spectrometer provides a virtual "fingerprint" of the molecule, revealing its underlying structure. For prenylated indole alkaloids, systematic analysis of fragmentation has been reported, providing a model for predicting the behavior of related systems. nih.gov For 3,6-dihydro-2H- unife.itsdsu.edudioxino[2,3-f]indole derivatives, fragmentation pathways would likely involve characteristic losses from both the indole and dioxino portions of the molecule.
Table 2: Predicted Key Fragmentation Pathways for 3,6-Dihydro-2H- unife.itsdsu.edudioxino[2,3-f]indole Note: Fragmentation is dependent on ionization method (e.g., ESI, EI). The pathways below are general predictions.
Metabolic studies on related indole alkaloids also show characteristic fragmentation, such as hydroxylation followed by cleavage, which can help in identifying biotransformation products. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.
For the 3,6-dihydro-2H- unife.itsdsu.edudioxino[2,3-f]indole scaffold, key vibrational modes can be predicted. The IR spectrum of a parent indole shows a characteristic N-H stretching vibration around 3400 cm⁻¹. researchgate.net Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the dioxino ring would be just below 3000 cm⁻¹. The aromatic C=C stretching vibrations of the indole ring typically appear in the 1620-1450 cm⁻¹ region. researchgate.netimpactfactor.org A crucial set of bands for this structure would be the strong C-O-C asymmetric and symmetric stretching vibrations from the ether linkages in the dioxino ring, expected in the 1250-1050 cm⁻¹ region. The sensitivity of certain vibrational modes, such as an isonitrile probe on an indole ring, to the local environment highlights the detailed information that can be obtained from vibrational spectroscopy. mdpi.com
Table 3: Predicted Characteristic IR Absorption Bands for 3,6-Dihydro-2H- unife.itsdsu.edudioxino[2,3-f]indole Note: Based on data from indole and 1,4-dioxane (B91453) containing compounds.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system, which are often weak in the IR spectrum.
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of molecules in the solid state. For derivatives of 3,6-Dihydro-2H- nih.govsemanticscholar.orgdioxino[2,3-f]indole, this technique provides unambiguous evidence of molecular connectivity, stereochemistry, and the subtle non-covalent interactions that govern crystal lattice formation. The insights gained are fundamental to understanding structure-activity relationships and designing new molecules with desired properties.
For chiral derivatives of the 3,6-Dihydro-2H- nih.govsemanticscholar.orgdioxino[2,3-f]indole scaffold, determining the absolute configuration is critical, as enantiomers often exhibit different biological activities. X-ray crystallography on a single crystal of an enantiomerically pure sample, particularly when a heavy atom is present, allows for the unequivocal assignment of the R or S configuration at stereogenic centers.
In analogous studies of complex indole-containing heterocyclic systems, X-ray diffraction has been successfully employed to resolve stereochemical ambiguities. For instance, the absolute configuration of the enantiomers of SYA0340, a dual 5-HT1A and 5-HT7 receptor ligand, was determined using this method. After separating the enantiomers, the oxalate (B1200264) salt of one isomer was crystallized, and X-ray analysis identified it as the S-enantiomer, consequently establishing the other as the R-enantiomer. nih.gov Similarly, the structure of the non-natural (+)-fiscalin B, an indole-containing pyrazino[2,1-b]quinazoline-3,6-dione, was established for the first time by X-ray crystallography as having a (1R,4S) configuration. nih.govresearchgate.net This experimental result was crucial for confirming the (1S,4R) configuration of the naturally occurring (-)-fiscalin B through comparative analysis. nih.govresearchgate.net
The process involves collecting diffraction data and refining the structural model. The absolute structure is then typically determined by calculating the Flack parameter, which should ideally be close to zero for the correct enantiomer. This rigorous approach provides the definitive stereochemical assignment necessary for pharmacological and medicinal chemistry studies.
| Compound | Technique | Determined Configuration | Reference |
|---|---|---|---|
| SYA0340-P2 Isomer | Single-Crystal X-ray Diffraction | S-enantiomer | nih.gov |
| Non-natural (+)-fiscalin B | Single-Crystal X-ray Diffraction | (1R,4S) | nih.govresearchgate.net |
The arrangement of molecules in a crystal lattice, known as crystal packing, is directed by a network of intermolecular interactions. X-ray crystallography provides precise measurements of the distances and angles of these interactions, which can range from strong hydrogen bonds to weaker forces like π–π stacking, halogen bonds, and C–H···π interactions.
In the crystal structures of various indole derivatives, N–H···O hydrogen bonds are a common and dominant feature, often leading to the formation of centrosymmetric dimers with characteristic R22(10) graph-set motifs. nih.govresearchgate.net These dimers can then assemble into more extended structures, such as chains or sheets, through weaker interactions. nih.gov For example, in one polymorph of ethyl 5-chloro-1H-indole-2-carboxylate, dimers are linked into double chains. nih.gov
| Compound | Interaction Type | Geometric Parameters / Description | Resulting Motif | Reference |
|---|---|---|---|---|
| Ethyl 5-chloro-1H-indole-2-carboxylate | N–H···O Hydrogen Bond | D-H···A distance = 2.8288 (15) Å | Inversion dimers with R22(10) loops | nih.govresearchgate.net |
| Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate | I···Cl Halogen Bond | I···Cl distance = 3.6477 (6) Å; C-I···Cl angle = 173.28 (5)° | Links dimers into sheets | nih.gov |
| Ethyl 5-chloro-1H-indole-2-carboxylate | π–π Stacking | Centroid-centroid separation = 3.7668 (9) Å | Formation of dcu.ie chains | researchgate.net |
| (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester | π···π Stacking | Stabilizes crystal packing between aromatic rings | Dimers | semanticscholar.org |
| (2R/2S)-3-(3-hydroxyphenyl)-2-(1-oxo-l,3-dihydro-2H-isoindol-2-yl)propanoic acid | C–H···π Interaction | C···Cg = 3.542(3) Å; C–H···Cg = 165° | Association of RS pairs | dcu.ie |
X-ray crystallography reveals the preferred conformation of the fused ring system in the solid state. This includes the planarity or deviation from planarity of the indole ring and the conformation of the adjacent dihydrodioxine ring (e.g., chair, boat, or twist-boat).
Studies on related indole derivatives show that the indole ring system itself is typically almost planar. nih.gov However, substituents can cause minor deviations. For example, in one chloro-iodo indole derivative, the chlorine and iodine atoms deviate from the indole plane by -0.106 (2) Å and 0.081 (2) Å, respectively. nih.gov The dihedral angles between the indole ring and its substituents are also precisely determined. In an isoindole derivative, the interplanar angle between the five- and six-membered rings of the isoindole system was found to be a mere 0.95 (13)°. dcu.ie In more complex fused systems, the twist between different heterocyclic rings can be significant, with measured twist angles of up to 12.65° between triazole and indole rings in a triazolopyridazinoindole structure. mdpi.comresearchgate.net
For the 3,6-Dihydro-2H- nih.govsemanticscholar.orgdioxino[2,3-f]indole core, crystallographic analysis would precisely define the conformation of the six-membered dihydrodioxine ring. By analogy with other six-membered heterocyclic rings attached to planar systems, it would likely adopt a conformation that minimizes steric strain, such as a half-chair or sofa form. The analysis of torsion angles within this ring provides a quantitative description of its shape. In some complex indole alkaloids, unusual conformations, such as a triaxial conformation, have been observed and confirmed by X-ray analysis, highlighting the power of this technique to uncover unexpected structural features. researchgate.net
Computational and Theoretical Studies on 3,6 Dihydro 2h 1 2 Dioxino 2,3 F Indole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely applied to heterocyclic compounds, including indole (B1671886) derivatives, to calculate various molecular properties. DFT methods are known to provide a good balance between accuracy and computational cost for describing molecular properties like orbital energies, vibrational frequencies, and optimized geometries. scirp.org
The electronic properties of a molecule are crucial for understanding its reactivity and stability. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to this understanding. youtube.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to determine the energies of these orbitals. researchgate.netresearchgate.net For indole derivatives, the HOMO is typically delocalized across the indole ring system, while the LUMO distribution can vary depending on the substituents. arabjchem.org Analysis of the HOMO and LUMO energy levels provides insights into the molecule's charge transfer characteristics. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Indole Derivatives (Calculated via DFT)
This table presents typical values for related indole structures to illustrate the data obtained from DFT calculations. Specific values for 3,6-Dihydro-2H- neliti.comacs.orgdioxino[2,3-f]indole would require dedicated computational analysis.
| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Indole-Derivative A | -5.89 | -1.25 | 4.64 |
| Indole-Derivative B | -6.12 | -1.48 | 4.64 |
| Indole-Derivative C | -6.05 | -1.98 | 4.07 |
Data sourced from studies on various indole derivatives. scirp.orgresearchgate.net
DFT is a powerful tool for studying chemical reactions, allowing for the mapping of potential energy surfaces and the identification of transition states. researchgate.net This enables the prediction of the most likely reaction pathways and the calculation of activation barriers, providing a deeper understanding of reaction mechanisms. mdpi.com For a molecule like 3,6-Dihydro-2H- neliti.comacs.orgdioxino[2,3-f]indole, DFT could be used to explore its reactivity in various chemical transformations, such as electrophilic substitution on the indole ring or reactions involving the dioxino moiety.
Computational studies on related systems, for instance, have examined cycloaddition reactions, revealing concerted and asynchronous pathways. researchgate.net Such analyses involve locating the transition state structures and calculating their energies relative to the reactants and products. chemrxiv.org Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical hardness, chemical potential, and electrophilicity, can also be calculated to provide a quantitative measure of the molecule's reactivity. researchgate.net
The three-dimensional structure and conformational flexibility of a molecule are critical to its function and interactions. The dioxino ring in 3,6-Dihydro-2H- neliti.comacs.orgdioxino[2,3-f]indole can adopt different conformations (e.g., chair, boat). DFT calculations can be used to explore the conformational landscape of the molecule to identify stable conformers and determine their relative energies. researchgate.net By performing geometry optimization, researchers can locate the energy minima on the potential energy surface, which correspond to the most stable three-dimensional arrangements of the atoms. nih.gov This information is vital for understanding how the molecule might fit into a receptor's binding site.
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Flexibility
While DFT provides static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in a simulated environment (e.g., in water). arabjchem.org
For 3,6-Dihydro-2H- neliti.comacs.orgdioxino[2,3-f]indole, MD simulations could elucidate the flexibility of the fused ring system, particularly the puckering of the dioxino and dihydropyran rings. This method is essential for understanding the full range of conformations a molecule can access, which is a key aspect of the "conformational selection" model in molecular recognition. nih.govnih.gov MD simulations can reveal transient conformations that might be important for binding to a biological target, providing a more complete picture than static models alone. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific property, such as reactivity or binding affinity. neliti.com These models are developed by calculating a set of molecular descriptors and using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to find a correlation. neliti.com
For a class of compounds including 3,6-Dihydro-2H- neliti.comacs.orgdioxino[2,3-f]indole, a QSAR model would involve calculating various descriptors. These can include:
Electronic Descriptors: Derived from DFT, such as HOMO/LUMO energies and dipole moment. neliti.com
Topological Descriptors: Based on the 2D graph of the molecule, describing its size, shape, and branching. benthamdirect.com
Steric Descriptors: Related to the 3D shape of the molecule.
Once a statistically robust QSAR model is developed and validated, it can be used to predict the properties of new, unsynthesized derivatives. nih.govnih.gov This allows for the in silico screening of virtual libraries of compounds to prioritize candidates for synthesis and further testing.
This table is a generalized representation based on common practices in QSAR studies for heterocyclic compounds. neliti.commdpi.com
In Silico Binding Studies (e.g., Molecular Docking) for Theoretical Interaction Analysis with Target Structures
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netyoutube.com It is a cornerstone of structure-based drug design. The process involves placing the ligand, in this case, 3,6-Dihydro-2H- neliti.comacs.orgdioxino[2,3-f]indole, into the binding site of a target protein in various conformations and orientations. nih.gov
A scoring function is then used to estimate the binding affinity for each "pose," typically resulting in a value like a docking score or an estimated binding energy (in kcal/mol). researchgate.net Lower binding energy values generally indicate a more favorable interaction. nrfhh.com
The analysis of the best-scoring poses can reveal key theoretical interactions, such as:
Hydrogen bonds
Hydrophobic interactions
π-π stacking interactions with aromatic amino acid residues
These in silico studies can generate hypotheses about how a compound might interact with a biological target, guiding the design of more potent and selective molecules. nih.govespublisher.comthesciencein.org
Table 3: Hypothetical Molecular Docking Results for an Indole Derivative
This table illustrates the type of data generated from a molecular docking experiment. The target and scores are for illustrative purposes only.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Theoretical Interactions |
| Indole Derivative X | Kinase ABC | -8.5 | H-bond with Asp145, π-π stacking with Phe80 |
| Indole Derivative Y | Kinase ABC | -7.9 | H-bond with Asp145, Hydrophobic contact with Leu23 |
| Indole Derivative Z | Kinase ABC | -9.2 | H-bond with Asp145 & Glu90, π-π stacking with Phe80 |
Advanced Applications of 3,6 Dihydro 2h 1 2 Dioxino 2,3 F Indole As Chemical Scaffolds
Role in the Synthesis of Complex Polycyclic Systems
The dihydrodioxinoindole scaffold is an excellent starting point for the construction of more elaborate polycyclic systems. The indole (B1671886) nucleus itself is amenable to a wide range of functionalization and annulation reactions. nih.gov Transition-metal-catalyzed C-H functionalization, for instance, is a powerful strategy for building indole-fused polycyclic molecules. nih.gov Methodologies using rhodium(III) and palladium catalysts have been effectively employed to create complex frameworks from various indole derivatives. nih.govacs.org
For example, cascade annulation reactions are used to synthesize fused pyrimido[1,6-a]-indolone and carbazole (B46965) scaffolds. nih.gov Similarly, multicomponent reactions (MCRs) provide a modular approach to assemble intricate indole-fused seven-membered heterocycles like oxadiazepines and thiadiazepines. rsc.org Given the reactivity of the indole N-H and the aromatic C-H bonds, the 3,6-Dihydro-2H- nih.govacs.orgdioxino[2,3-f]indole core could foreseeably be employed in similar transition-metal-catalyzed C-H activation and annulation strategies to generate novel, complex polycyclic architectures with potential applications in drug discovery and materials science. researchgate.net The synthesis of 2,3-dihydroindoles, which share the reduced pyrrole (B145914) ring feature with the target compound, often serves as a key step in creating complex alkaloids and bioactive molecules. nih.govnih.gov
Potential in Materials Science
The fusion of electron-rich indole systems with other rings is a common strategy in the design of organic functional materials. The properties of these materials can be finely tuned by chemical modification. sns.it The 5,6-dihydroxyindole (B162784) scaffold, a precursor to the title compound, is particularly noted for its potential in creating functional aromatic systems with tailored optical and electronic properties. researchgate.net
Indole and its fused derivatives are excellent electron donors, making them ideal components in donor-π-acceptor (D-π-A) organic dyes used in applications like dye-sensitized solar cells (DSSCs). rsc.org The indole moiety's ability to be easily functionalized allows for precise tuning of the dye's absorption spectra and electrochemical properties. For instance, various indole-fused heterocycles have been successfully used as sensitizers in DSSCs. rsc.org While specific dyes based on the 3,6-Dihydro-2H- nih.govacs.orgdioxino[2,3-f]indole skeleton are not yet documented, its structural analogy to other successful indole-based donors suggests high potential. By attaching suitable π-bridges and acceptor groups to the dihydrodioxinoindole core, novel D-π-A dyes could be developed for next-generation solar cells and other optoelectronic applications.
The development of fluorescent molecules is a major focus of materials science. Indole derivatives are central to many fluorescent probes and materials due to their strong emission properties in solution. mdpi.com Fusing the indole ring with other systems, such as pyran or phosphole rings, can lead to compounds with remarkable photophysical characteristics, including large Stokes shifts and high quantum yields. nih.govbeilstein-journals.org
For example, a study on pyranoindole congeners revealed that different fusion topologies (e.g., pyrano[3,2-f] and pyrano[2,3-g]indoles) result in compounds with moderate to high quantum yields (30-89%) and significant Stokes shifts (9,000-15,000 cm⁻¹). nih.govnih.gov Similarly, benzophospholo[3,2-b]indole derivatives exhibit strong blue fluorescence with quantum yields as high as 75%. beilstein-journals.orgnih.gov These properties are highly dependent on the electronic nature of substituents and the specific fused ring system.
By analogy, functionalization of the 3,6-Dihydro-2H- nih.govacs.orgdioxino[2,3-f]indole scaffold is expected to yield derivatives with interesting photophysical properties. The introduction of electron-donating or electron-withdrawing groups could be used to tune the emission wavelength and quantum efficiency, making them candidates for use as fluorescent probes or emitters in organic light-emitting diodes (OLEDs).
Table 1: Photophysical Properties of Analogous Fluorescent Indole Derivatives
| Compound Class | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Solvent | Reference |
| Pyrano[3,2-f]indoles | 350-450 | 480-600 | 9,000-15,000 | 0.30-0.89 | Various | nih.govnih.gov |
| Pyrano[2,3-g]indoles | 350-450 | 480-600 | 9,000-15,000 | 0.30-0.89 | Various | nih.govnih.gov |
| Benzophospholo[3,2-b]indole Oxide | ~355 | 450 | - | 0.75 | CH₂Cl₂ | beilstein-journals.org |
| Substituted Indole-Boron Difluoride | 369-453 | 499-600 | - | up to 0.82 | CH₂Cl₂ | digitellinc.com |
| 4-Carboxyindole Nucleoside Analogue | - | - | 12,900 | 0.53 | - | researchgate.net |
This table presents data for compounds structurally related to 3,6-Dihydro-2H- nih.govacs.orgdioxino[2,3-f]indole to illustrate the potential photophysical properties of its derivatives.
Applications in Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The design of host molecules that can selectively bind guest molecules is a key area of this field. The 3,6-Dihydro-2H- nih.govacs.orgdioxino[2,3-f]indole structure possesses features that make it a candidate for supramolecular applications. The indole N-H group is a hydrogen bond donor, and the electron-rich aromatic system can participate in π-stacking interactions. These features are crucial for molecular recognition and the formation of host-guest complexes. While specific applications of this compound in a non-biological host-guest context are not yet reported, its potential can be inferred from the principles of supramolecular design. Functionalization of the dihydrodioxinoindole core could lead to the creation of novel receptors for anions or neutral molecules, analogous to how other synthetic transporters and sensors operate. researchgate.net
Use as Ligands or Catalytic Components in Organic Reactions
The electron-rich nature of the indole ring makes it a viable component in ligands for metal catalysis. nih.gov Indole-based ligands have been used in a variety of metal complexes, including those with rhenium(I) and tin(IV), for applications ranging from bio-imaging to catalysis. nih.gov Furthermore, indolin-2-one derivatives have been synthesized as selective ligands for dopamine (B1211576) receptors, demonstrating the utility of the dihydroindole substructure in coordinating with metal centers or biological targets. nih.gov
The nitrogen atom of the indole ring and the oxygen atoms of the dioxane portion of 3,6-Dihydro-2H- nih.govacs.orgdioxino[2,3-f]indole could potentially act as coordination sites for metal ions. By modifying the scaffold, for example by introducing phosphine (B1218219) or other donor groups, it would be possible to design novel multidentate ligands. Such ligands could be used to create new metal complexes with unique catalytic activities, potentially for reactions like cross-coupling, hydrogenation, or C-H functionalization. nih.gov The development of catalyst-dependent stereodivergent synthesis of indole-fused heterocycles highlights the critical role that the ligand-metal interaction plays in determining reaction outcomes. nih.gov
Conclusion and Future Research Directions
Summary of Current Research on 3,6-Dihydro-2H-cymitquimica.combldpharm.comdioxino[2,3-f]indole
Research specifically focused on 3,6-Dihydro-2H- cymitquimica.combldpharm.comdioxino[2,3-f]indole is nascent, with the compound being primarily cataloged as a chemical entity available for research purposes. Its fundamental properties have been documented, providing a baseline for future investigations.
Table 1: Physicochemical Properties of 3,6-Dihydro-2H- cymitquimica.combldpharm.comdioxino[2,3-f]indole
| Property | Value |
| CAS Number | 59820-88-1 cymitquimica.combldpharm.com |
| Molecular Formula | C₁₀H₉NO₂ cymitquimica.com |
| Molecular Weight | 175.184 g/mol cymitquimica.comcymitquimica.com |
While detailed synthetic procedures and reaction yields are not extensively published in peer-reviewed literature, the synthesis of related dihydroindole derivatives often involves the reduction of corresponding indole (B1671886) precursors or cyclization strategies from functionalized oxindoles. mdpi.comnih.gov For instance, the reduction of 2-oxindoles using various boron hydrides has been a successful strategy for obtaining 2,3-dihydroindoles. nih.gov These general principles could theoretically be adapted for the synthesis of the target molecule.
Identification of Unexplored Synthetic Avenues
The limited specific literature on the synthesis of 3,6-Dihydro-2H- cymitquimica.combldpharm.comdioxino[2,3-f]indole points to a significant opportunity for methodological development. Several synthetic strategies, proven effective for analogous heterocyclic systems, remain unexplored for this particular scaffold.
Future synthetic explorations could focus on:
Intramolecular Cyclization: A plausible route could involve the synthesis of a suitably substituted 5,6-dihydroxyindole (B162784) or a related precursor, followed by an intramolecular cyclization with a two-carbon linking agent, such as 1,2-dibromoethane, under basic conditions.
Diels-Alder Reactions: A hetero-Diels-Alder reaction between an appropriately functionalized o-quinone derived from an indole and an ethylene (B1197577) equivalent could provide a direct route to the dihydrodioxin ring fused to the indole core.
Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies could be employed to construct the dihydrodioxin ring onto a pre-existing indole framework.
Opportunities for Advanced Spectroscopic and Computational Characterization
A thorough characterization of 3,6-Dihydro-2H- cymitquimica.combldpharm.comdioxino[2,3-f]indole is imperative to understand its structural and electronic properties. While basic data exists, a comprehensive spectroscopic and computational analysis is currently lacking.
Table 2: Proposed Spectroscopic and Computational Characterization Techniques
| Technique | Information to be Gained |
| ¹H and ¹³C NMR | Detailed structural elucidation, including proton and carbon environments. |
| FT-IR Spectroscopy | Identification of functional groups and bond vibrations. |
| Mass Spectrometry | Confirmation of molecular weight and fragmentation patterns. |
| UV-Vis Spectroscopy | Understanding of the electronic transitions and chromophoric system. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure. |
| DFT Calculations | Insights into molecular orbital energies, electron density distribution, and theoretical spectroscopic data. researchgate.net |
Advanced two-dimensional NMR techniques (COSY, HSQC, HMBC) would be invaluable in definitively assigning the proton and carbon signals, providing a complete picture of the molecule's connectivity. Computational studies, such as Density Functional Theory (DFT), could complement experimental data by predicting the molecule's geometry, electronic structure, and spectroscopic properties. researchgate.net
Future Prospects for Novel Material and Chemical Applications of Dihydrodioxinoindole Derivatives
While direct applications of 3,6-Dihydro-2H- cymitquimica.combldpharm.comdioxino[2,3-f]indole have yet to be reported, the broader family of indole and dihydroindole derivatives has shown significant promise in various fields. These related compounds serve as a strong indicator of the potential applications that could be unlocked for the title compound and its derivatives.
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science. nih.gov Derivatives of isoindigo, which contains a bis-indole core, have been utilized in the development of organic solar cells, sensors, and lithium-ion batteries. nih.gov Furthermore, various indole-based compounds have been investigated for their antiproliferative properties. nih.gov
Future research into the applications of 3,6-Dihydro-2H- cymitquimica.combldpharm.comdioxino[2,3-f]indole derivatives could focus on:
Organic Electronics: The fused aromatic and heterocyclic system could be functionalized to create novel organic semiconductors for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Sensing Materials: The indole nitrogen and the oxygen atoms of the dioxin ring could act as coordination sites for metal ions, paving the way for the development of chemosensors.
Pharmaceutical Scaffolds: Given the biological activity of many indole derivatives, this novel scaffold could be explored as a building block for new therapeutic agents. The synthesis of derivatives, such as the corresponding carboxylic acid (3,6-Dihydro-2H- cymitquimica.combldpharm.comdioxino[2,3-f]indole-7-carboxylic acid ), provides a handle for further chemical modification. bldpharm.com
Q & A
Q. What mechanistic insights can be gained from studying structure-activity relationships (SAR)?
- Methodological Answer :
- Pharmacophore Mapping : Identify critical motifs (e.g., dioxane ring for H-bond donor capacity) using MOE or Discovery Studio .
- Mutagenesis Studies : Engineer EGFR mutants to validate inhibitor binding pockets .
- Free Energy Calculations : MM-PBSA/GBSA quantify contributions of hydrophobic interactions and hydrogen bonds to binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
